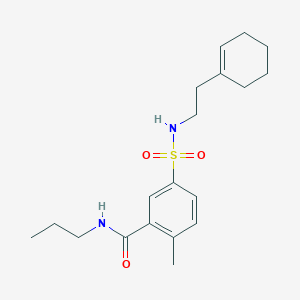
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively inhibit the growth of cancer cells while sparing normal cells.
Mechanism of Action
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide selectively inhibits Pol I transcription by binding to a specific DNA sequence within the rDNA promoter. This prevents the recruitment of Pol I to the promoter, leading to a decrease in ribosomal RNA synthesis and ultimately cell death. 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to induce DNA damage and activate the p53 pathway, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to inhibit ribosomal RNA synthesis in cancer cells, leading to a decrease in protein synthesis and cell death. It has also been shown to induce DNA damage and activate the p53 pathway, which can lead to cell cycle arrest and apoptosis. In addition, 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, potentially increasing their efficacy.
Advantages and Limitations for Lab Experiments
One advantage of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide is its selectivity for cancer cells, which allows for targeted therapy. It has also demonstrated efficacy against a wide range of cancer types, making it a promising candidate for combination therapy. However, 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor, which can be difficult to deliver to cells in vivo. In addition, its mechanism of action is complex and involves multiple pathways, which can make it challenging to study.
Future Directions
There are several future directions for research on 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide. One area of interest is the development of more efficient delivery methods, such as nanoparticle-based delivery systems. Another direction is the investigation of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide in combination with other chemotherapeutic agents, to determine optimal dosing and scheduling. Finally, further research is needed to fully understand the mechanism of action of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide and its potential for use in other diseases beyond cancer.
Synthesis Methods
The synthesis of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with 2-methyl-N-propyl-1,3-propanediamine to form 5-nitro-2-methyl-N-propylbenzamide. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form the corresponding sulfonate derivative. Finally, the sulfonate is reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide.
Scientific Research Applications
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells by inhibiting Pol I transcription, which is upregulated in many cancer cells. 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-2-methyl-N-propylbenzamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, lung, and pancreatic cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-3-12-20-19(22)18-14-17(10-9-15(18)2)25(23,24)21-13-11-16-7-5-4-6-8-16/h7,9-10,14,21H,3-6,8,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWJILUTLKGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-methyl-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

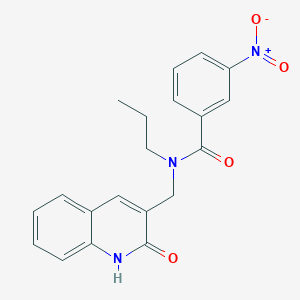
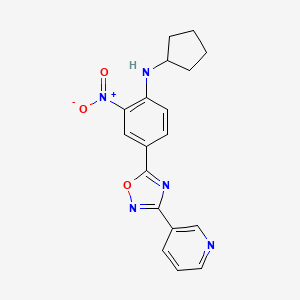

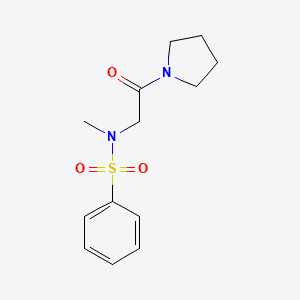
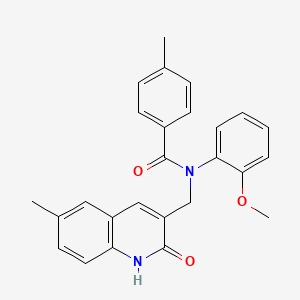
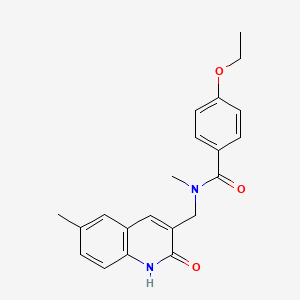
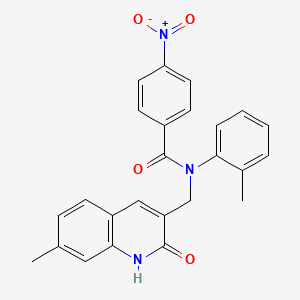

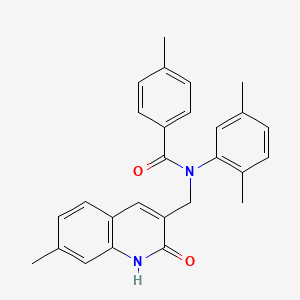
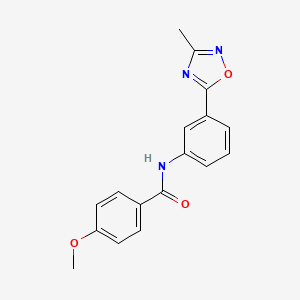
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
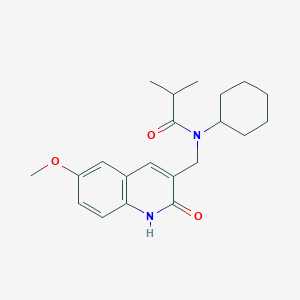
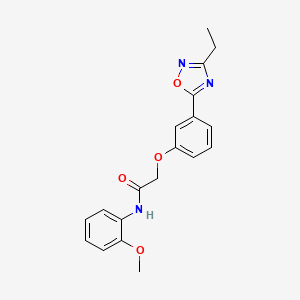
![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)